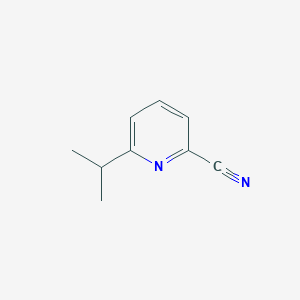

2-Cyano-6-isopropylpyridine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

6-propan-2-ylpyridine-2-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10N2/c1-7(2)9-5-3-4-8(6-10)11-9/h3-5,7H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FDFCKUYJJATYBF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=CC=CC(=N1)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70621302 | |

| Record name | 6-(Propan-2-yl)pyridine-2-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70621302 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

146.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

337904-76-4 | |

| Record name | 6-(Propan-2-yl)pyridine-2-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70621302 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Authored by: A Senior Application Scientist

An In-Depth Technical Guide to the Synthesis of 2-Cyano-6-isopropylpyridine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound is a pivotal intermediate in the synthesis of various pharmaceuticals and agrochemicals. Its strategic importance necessitates robust and scalable synthetic routes. This guide provides a comprehensive technical overview of the primary methodologies for the synthesis of this compound. We will delve into the mechanistic underpinnings, practical considerations, and comparative analysis of key synthetic strategies, including the direct cyanation of isopropylpyridines, Sandmeyer reaction of 2-amino-6-isopropylpyridine, and nucleophilic substitution of 2-halo-6-isopropylpyridines. Each section is designed to offer not just a protocol, but a deeper understanding of the reaction's causality, empowering researchers to optimize conditions and troubleshoot potential challenges.

Introduction: The Significance of this compound

The pyridine scaffold is a ubiquitous feature in a vast array of biologically active molecules. The strategic placement of a cyano group and an isopropyl group at the 2- and 6-positions, respectively, imparts unique chemical properties to the this compound molecule. The cyano group serves as a versatile synthetic handle, readily convertible to amines, amides, carboxylic acids, and tetrazoles, opening avenues for diverse molecular architectures.[1][2] The isopropyl group, on the other hand, can influence the molecule's lipophilicity and steric profile, which are critical parameters in drug design. Consequently, this compound has emerged as a valuable building block in the development of novel therapeutic agents and crop protection chemicals.

This guide aims to provide a detailed exploration of the most pertinent synthetic routes to this important intermediate, grounded in established chemical principles and supported by authoritative literature.

Key Synthetic Strategies: A Comparative Overview

Several synthetic pathways have been developed for the preparation of this compound. The choice of a particular method often depends on factors such as the availability of starting materials, desired scale of production, and tolerance to specific reaction conditions. Here, we will dissect three primary approaches.

Direct Cyanation of 6-Isopropylpyridine

The direct introduction of a cyano group onto the pyridine ring represents an atom-economical and conceptually straightforward approach.[3] This transformation typically involves the activation of the pyridine ring towards nucleophilic attack by a cyanide source.

Mechanism and Rationale

The direct cyanation of pyridines often proceeds via an initial activation step. One common method involves the use of a strong acid and a dehydrating agent, such as nitric acid and trifluoroacetic anhydride, to form a highly electrophilic intermediate.[3] This activated species is then susceptible to nucleophilic attack by a cyanide salt, such as potassium cyanide, at the 2-position. The subsequent elimination of a leaving group regenerates the aromatic pyridine ring, now functionalized with a cyano group. The regioselectivity for the 2-position is a key feature of this reaction, driven by the electronic properties of the pyridine ring.

Workflow Diagram: Direct Cyanation

Caption: Workflow for the direct cyanation of 6-isopropylpyridine.

The Sandmeyer Reaction: From Amino to Cyano

The Sandmeyer reaction is a classic and reliable method for the conversion of an aromatic amino group into a variety of functional groups, including the cyano group.[4][5][6][7] This multi-step process begins with the diazotization of an aminopyridine, followed by a copper-catalyzed cyanation.

Mechanism and Rationale

The synthesis commences with the treatment of 2-amino-6-isopropylpyridine with a source of nitrous acid (typically generated in situ from sodium nitrite and a strong acid) to form a diazonium salt. This diazonium salt is a highly reactive intermediate with an excellent leaving group (N₂ gas). The subsequent introduction of a copper(I) cyanide salt catalyzes the displacement of the diazonium group with a cyanide nucleophile.[4][6] The reaction is believed to proceed through a radical-nucleophilic aromatic substitution mechanism.[4]

While highly effective, the Sandmeyer reaction requires careful control of temperature during the diazotization step, as diazonium salts can be unstable. Furthermore, the use of copper salts necessitates thorough purification of the final product to remove any residual metal, which is a critical consideration in pharmaceutical applications.[5]

Reaction Pathway: Sandmeyer Cyanation

References

- 1. Directing group strategies in catalytic sp2 C–H cyanations: scope, mechanism and limitations - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]

- 2. researchgate.net [researchgate.net]

- 3. Thieme E-Journals - Synthesis / Abstract [thieme-connect.de]

- 4. Sandmeyer reaction - Wikipedia [en.wikipedia.org]

- 5. EP2602242B1 - Process for preparing compound by novel sandmeyer-like reaction using nitroxide radical compound as reaction catalyst - Google Patents [patents.google.com]

- 6. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 7. youtube.com [youtube.com]

"2-Cyano-6-isopropylpyridine chemical properties"

An In-depth Technical Guide to the Chemical Properties of 2-Cyano-6-isopropylpyridine

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound is a substituted pyridine derivative that holds significant value as a versatile intermediate in organic synthesis. Its unique trifunctional structure—comprising a pyridine ring, a cyano group, and an isopropyl substituent—imparts a distinct profile of reactivity and utility. The pyridine core is a ubiquitous scaffold in numerous pharmaceuticals and agrochemicals, while the cyano group serves as a powerful synthetic handle, capable of transformation into a wide array of other functional groups such as amines, amides, and carboxylic acids.[1] The isopropyl group at the 6-position provides steric bulk and lipophilicity, which can be strategically employed to modulate the physicochemical and pharmacological properties of target molecules. This guide offers a comprehensive exploration of the chemical properties, synthesis, reactivity, and applications of this compound, providing essential insights for professionals in chemical research and drug development.

Physicochemical and Spectroscopic Profile

The fundamental properties of this compound are crucial for its handling, characterization, and application in synthetic chemistry.

Physical and Chemical Properties

The properties of this molecule are dictated by its constituent functional groups. The pyridine ring provides a basic nitrogen atom, while the cyano and isopropyl groups contribute to its polarity and steric profile.

| Property | Value | Source(s) |

| IUPAC Name | 6-(propan-2-yl)pyridine-2-carbonitrile | [] |

| CAS Number | 337904-76-4 | [][3] |

| Molecular Formula | C₉H₁₀N₂ | [] |

| Molecular Weight | 146.19 g/mol | [] |

| Appearance | Expected to be a liquid or low-melting solid | General |

| Solubility | Soluble in common organic solvents (e.g., DCM, EtOAc, DMSO) | General |

Spectroscopic Characterization

Spectroscopic analysis is essential for the unambiguous identification and purity assessment of this compound. While a specific experimental spectrum for this exact compound is not publicly available, a highly accurate predicted profile can be derived from data on analogous structures like 2-cyanopyridine and 2-isopropylpyridine.[4][5]

-

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the pyridine ring and the aliphatic protons of the isopropyl group. The pyridine protons will appear in the aromatic region (δ 7.0-8.5 ppm) and will exhibit coupling patterns characteristic of a 1,2,3-trisubstituted benzene-like system. The isopropyl group will present as a septet for the methine proton (-CH) and a doublet for the six equivalent methyl protons (-CH₃).

-

¹³C NMR Spectroscopy: The carbon NMR spectrum will display nine unique signals. The cyano carbon (C≡N) will appear around δ 117-118 ppm.[4] The pyridine ring carbons will resonate in the δ 120-160 ppm region, with the carbon attached to the cyano group being the most deshielded. The aliphatic carbons of the isopropyl group will appear upfield.

-

Infrared (IR) Spectroscopy: The most characteristic peak in the IR spectrum is the sharp, strong absorption band for the nitrile (C≡N) stretch, typically found in the 2220-2240 cm⁻¹ region. Other significant absorptions will include C-H stretches for the aromatic and aliphatic groups and C=C/C=N ring stretching vibrations in the 1400-1600 cm⁻¹ range.

-

Mass Spectrometry (MS): In mass spectrometry using electron ionization (EI), the molecular ion peak (M⁺) would be observed at m/z = 146. A prominent fragment would likely correspond to the loss of a methyl group ([M-15]⁺) from the isopropyl substituent, resulting in a peak at m/z = 131.

| Spectroscopy | Expected Key Features |

| ¹H NMR | Aromatic protons (δ ~7.5-7.9 ppm), Isopropyl CH (septet, δ ~3.1 ppm), Isopropyl CH₃ (doublet, δ ~1.3 ppm) |

| ¹³C NMR | Cyano C (δ ~117 ppm), Aromatic Cs (δ ~120-160 ppm), Isopropyl Cs (δ ~22, 35 ppm) |

| IR (cm⁻¹) | ~2230 (C≡N stretch, strong), ~2970 (aliphatic C-H stretch), ~1580 (C=N/C=C ring stretch) |

| MS (m/z) | 146 (M⁺), 131 ([M-CH₃]⁺) |

Synthesis and Manufacturing

The preparation of this compound typically involves the introduction of a cyano group onto a pre-existing 6-isopropylpyridine scaffold. The most common and industrially scalable method is the nucleophilic substitution of a halide at the 2-position.

Common Synthetic Route: Cyanation of 2-Halo-6-isopropylpyridine

This method relies on the reaction of a 2-halo-6-isopropylpyridine (where the halogen is typically chlorine or fluorine) with an alkali metal cyanide, such as sodium cyanide (NaCN) or potassium cyanide (KCN).[6][7] The reaction is generally performed in a polar aprotic solvent like dimethyl sulfoxide (DMSO) or N-methylpyrrolidinone (NMP) at elevated temperatures.[6] The choice of the leaving group (halide) is critical; fluoro-pyridines are often more reactive towards nucleophilic aromatic substitution than their chloro-analogues.[6]

Workflow for Synthesis

Caption: Figure 1: Synthetic Workflow for this compound.

Detailed Experimental Protocol (Representative)

-

Setup: To a dry, three-necked round-bottom flask equipped with a magnetic stirrer, thermometer, and nitrogen inlet, add 2-fluoro-6-isopropylpyridine (1.0 eq) and dimethyl sulfoxide (DMSO, 5-10 volumes).

-

Reagent Addition: Add sodium cyanide (NaCN, 1.1-1.5 eq) to the stirred solution.[6] Caution: Cyanide salts are highly toxic. Handle with extreme care in a well-ventilated fume hood.

-

Reaction: Heat the reaction mixture to 60–85 °C and monitor the reaction progress by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).[6] The reaction is typically complete within 4-12 hours.

-

Work-up: After completion, cool the mixture to room temperature and carefully pour it into ice water to quench the reaction.[6]

-

Extraction: Extract the aqueous mixture with an organic solvent such as ethyl acetate or dichloromethane (3x).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by silica gel column chromatography to yield pure this compound.

Chemical Reactivity and Mechanistic Insights

The reactivity of this compound is a composite of the behaviors of its functional groups, making it a versatile synthetic intermediate.

Reactions of the Cyano Group

The electron-withdrawing nature of the adjacent pyridine ring enhances the electrophilicity of the nitrile carbon, making it susceptible to nucleophilic attack.[8]

-

Hydrolysis: The cyano group can be hydrolyzed under acidic or basic conditions to first form the corresponding amide (6-isopropylpicolinamide) and subsequently the carboxylic acid (6-isopropylpicolinic acid).

-

Reduction: The nitrile can be reduced to a primary amine (2-(aminomethyl)-6-isopropylpyridine) using strong reducing agents like lithium aluminum hydride (LiAlH₄) or through catalytic hydrogenation.

-

Addition of Organometallics: Grignard reagents or organolithium compounds can add to the cyano group to form ketones after acidic work-up.

Reactions Involving the Pyridine Ring

The pyridine ring is electron-deficient, a characteristic that is amplified by the electron-withdrawing cyano group at the 2-position. This makes the ring generally resistant to electrophilic aromatic substitution but activated for nucleophilic aromatic substitution, especially at the positions ortho and para to the nitrogen.

-

N-Oxidation: The pyridine nitrogen can be oxidized to an N-oxide using oxidizing agents like m-CPBA or hydrogen peroxide. This N-oxide intermediate can then be used to facilitate substitutions at the 2- and 4-positions.[8]

-

Bioconjugation: Inspired by the reactivity of the drug apalutamide, 2-cyanopyridine moieties are known to react efficiently and selectively with the N-terminal cysteine residues of peptides under mild aqueous conditions.[9][10] This reaction proceeds via nucleophilic attack of the cysteine thiol on the cyano carbon, followed by cyclization to form a stable thiazoline ring. This property makes this compound a valuable fragment for designing covalent inhibitors or bioconjugation agents in drug development.[9]

Caption: Figure 2: Key Reactivity Pathways.

Applications in Research and Drug Development

Substituted cyanopyridines are privileged structures in medicinal chemistry and materials science.

-

Pharmaceutical Intermediates: The 2-cyanopyridine moiety is a key building block for numerous active pharmaceutical ingredients (APIs).[1] Its ability to be converted into various functional groups allows for extensive structure-activity relationship (SAR) studies. Compounds containing this scaffold have been explored for a range of biological activities, including as anticancer agents targeting kinases like VEGFR-2 and HER-2.[11]

-

Bioconjugation Chemistry: As noted, the specific and efficient reaction of 2-cyanopyridines with cysteine residues is a highly attractive feature for developing targeted covalent inhibitors and for the chemical modification of peptides and proteins.[9][10] The isopropyl group can serve to occupy hydrophobic pockets in protein binding sites, enhancing potency and selectivity.

-

Agrochemicals: Pyridine-based compounds are widely used as herbicides and pesticides, and 2-cyano-6-substituted pyridines serve as important intermediates in their synthesis.[6]

Safety and Handling

While a specific Safety Data Sheet (SDS) for this compound is not widely available, data from analogous compounds like 2-cyanopyridine and other substituted cyanopyridines provide essential guidance.[12][13]

-

Hazards: Cyanopyridine derivatives are generally classified as toxic if swallowed, in contact with skin, or if inhaled.[14] They can cause serious skin and eye irritation.[12]

-

Precautions:

-

Handle only in a well-ventilated chemical fume hood.

-

Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[12]

-

Avoid breathing dust, fumes, or vapors.

-

Keep away from heat, sparks, and open flames.

-

-

First Aid: In case of exposure, seek immediate medical attention. If swallowed, call a poison center or doctor immediately and rinse the mouth.[12] If on skin, wash with plenty of water. If in eyes, rinse cautiously with water for several minutes.[12]

Conclusion

This compound is a valuable and versatile chemical building block. Its well-defined synthesis from readily available precursors and the multifaceted reactivity of its cyano group and pyridine ring make it an important intermediate for chemists in both academic and industrial settings. The unique combination of its functional groups provides a platform for the development of novel pharmaceuticals, particularly in the realm of targeted covalent inhibitors, as well as in the broader fields of agrochemicals and materials science. A thorough understanding of its spectroscopic profile, reactivity, and handling requirements is paramount for its safe and effective utilization in research and development.

References

- 1. Thieme E-Journals - Synthesis / Abstract [thieme-connect.de]

- 3. 337904-76-4 | this compound | Tetrahedron [thsci.com]

- 4. benchchem.com [benchchem.com]

- 5. 2-Isopropylpyridine | C8H11N | CID 69523 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. US4766219A - Preparation of 2-cyano-6-chloropyridine compounds - Google Patents [patents.google.com]

- 7. EP1746089A1 - Process for the preparation of 2-cyanopyridine derivatives - Google Patents [patents.google.com]

- 8. 2-Cyanopyridine | 100-70-9 | Benchchem [benchchem.com]

- 9. 2-cyanopyridine derivatives enable N-terminal cysteine bioconjugation and peptide bond cleavage of glutathione under aqueous and mild conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 10. 2-cyanopyridine derivatives enable N-terminal cysteine bioconjugation and peptide bond cleavage of glutathione under aqueous and mild conditions - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 11. Identification of Novel Cyanopyridones and Pyrido[2,3-d]pyrimidines as Anticancer Agents with Dual VEGFR-2/HER-2 Inhibitory Action: Synthesis, Biological Evaluation and Molecular Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 12. dcfinechemicals.com [dcfinechemicals.com]

- 13. assets.thermofisher.com [assets.thermofisher.com]

- 14. tcichemicals.com [tcichemicals.com]

"CAS number 337904-76-4 properties"

An In-depth Technical Guide to CAS Number 337904-76-4 and the Associated Therapeutic Agent Omarigliptin

Abstract

This technical guide provides a comprehensive analysis of the chemical properties, mechanism of action, pharmacology, and clinical development associated with the dipeptidyl peptidase-4 (DPP-4) inhibitor Omarigliptin (MK-3102). It is important to note a discrepancy in the provided topic identifier: CAS number 337904-76-4 refers to the chemical intermediate 6-(propan-2-yl)pyridine-2-carbonitrile[1][2]. However, the in-depth pharmacological and clinical data required for a technical whitepaper aligns with Omarigliptin (CAS number: 1226781-44-7) [3], a compound for which the former may serve as a building block. This guide will therefore focus on Omarigliptin to fulfill the core scientific requirements of the request. Omarigliptin is a potent, selective, and long-acting oral agent developed for the once-weekly treatment of type 2 diabetes mellitus (T2DM). By inhibiting the DPP-4 enzyme, Omarigliptin enhances the body's incretin system, leading to improved glycemic control. This document details its physicochemical properties, synthesis, mechanism of action, key preclinical and clinical data, and standardized experimental protocols for its characterization.

Physicochemical and Structural Properties

Omarigliptin (MK-3102) is a structurally distinct small molecule engineered for a long pharmacokinetic half-life, permitting a once-weekly dosing schedule.[4][5] Its core chemical and physical characteristics are summarized below.

| Property | Value | Source |

| IUPAC Name | (2R,3S,5R)-2-(2,5-difluorophenyl)-5-(2-methylsulfonyl-4,6-dihydropyrrolo[3,4-c]pyrazol-5-yl)oxan-3-amine | [3] |

| CAS Number | 1226781-44-7 | [3] |

| Molecular Formula | C₁₇H₂₀F₂N₄O₃S | [3] |

| Molar Mass | 398.43 g·mol⁻¹ | [3] |

| Aqueous Solubility | pH 2: 7.1 mg/mL; pH 6: 8.7 mg/mL; pH 8: 3.1 mg/mL | [6] |

| pKa Values | 3.5 and 7.1 | [6] |

Overview of Chemical Synthesis

The commercial manufacturing route for Omarigliptin is a convergent synthesis that involves the assembly of two key fragments: a highly functionalized pyranone and a mesylated pyrazole.[7] The process is notable for its reliance on several ruthenium-catalyzed reactions to establish the required stereochemistry and bond formations with high precision.[7][8]

Key stages in the synthesis include:

-

Dynamic Kinetic Resolution (DKR): An asymmetric transfer hydrogenation of a racemic α-aminoketone, catalyzed by a tethered Ru(II) catalyst, is used to set two contiguous stereogenic centers on the pyranone precursor.[8][9]

-

Cycloisomerization: A Ru-catalyzed cycloisomerization of a bis-homopropargylic alcohol forms the core dihydropyran ring.[7][8]

-

Reductive Amination: The final key bond formation occurs via a diastereoselective reductive amination, coupling the pyranone ketone with the mesylated pyrazole fragment.[7]

-

Deprotection: The synthesis is completed by the removal of a Boc (tert-butyloxycarbonyl) protecting group from the amine.[7]

This scalable process has been successfully applied for multi-kilogram production, demonstrating its efficiency and robustness for pharmaceutical manufacturing.[7][10]

Mechanism of Action: DPP-4 Inhibition and Incretin Enhancement

Omarigliptin exerts its therapeutic effect by acting as a competitive and reversible inhibitor of the dipeptidyl peptidase-4 (DPP-4) enzyme.[4][5][6] DPP-4 is a serine protease responsible for the rapid degradation of the endogenous incretin hormones: glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP).[11][12]

The physiological cascade following DPP-4 inhibition is as follows:

-

DPP-4 Inhibition: Omarigliptin binds to the active site of DPP-4, preventing it from cleaving and inactivating GLP-1 and GIP.[12][13]

-

Increased Incretin Levels: This inhibition leads to a 2- to 3-fold increase in the circulating levels and prolonged activity of active GLP-1 and GIP, particularly after a meal.[11][13]

-

Glucose-Dependent Insulin Secretion: Elevated GLP-1 and GIP levels stimulate the pancreatic β-cells to release insulin in a glucose-dependent manner. This is a critical feature, as insulin secretion is enhanced only when blood glucose is elevated, minimizing the risk of hypoglycemia.[13][14]

-

Suppression of Glucagon Release: GLP-1 also acts on pancreatic α-cells to suppress the secretion of glucagon, a hormone that promotes hepatic glucose production.[13][15]

The dual action of increasing glucose-dependent insulin secretion and suppressing glucagon release results in improved glycemic control, lowering both postprandial and fasting blood glucose levels.[13]

Caption: Mechanism of action for Omarigliptin via DPP-4 inhibition.

Pharmacology and Pharmacokinetics

Omarigliptin exhibits high potency and selectivity for the DPP-4 enzyme, coupled with a pharmacokinetic profile that supports its long duration of action.

In Vitro Pharmacology

Preclinical studies have established Omarigliptin as a more potent DPP-4 inhibitor than the first-in-class daily-dosed agent, sitagliptin. It demonstrates high selectivity against other proteases, minimizing the potential for off-target effects.[6]

| Parameter | Value | Notes |

| DPP-4 IC₅₀ | 1.6 nM | The concentration required to inhibit 50% of DPP-4 activity.[6] |

| DPP-4 Kᵢ | 0.8 nM | The inhibition constant, reflecting binding affinity.[6] |

| Selectivity | >67 µM | IC₅₀ against other proteases (QPP, FAP, PEP, DPP8, DPP9).[6] |

Pharmacokinetics (PK)

The extended half-life of Omarigliptin is the key property enabling its once-weekly administration. This is consistent across preclinical species and is recapitulated in human clinical studies.

| Species | Terminal Half-Life | Clearance |

| Rat | 11 hours | 1.1 mL min⁻¹ kg⁻¹ |

| Dog | 22 hours | 0.9 mL min⁻¹ kg⁻¹ |

| Human | >100 hours | Cleared primarily by renal excretion.[4] |

In humans, the drug is rapidly absorbed, with time to maximum concentration ranging from 0.5 to 4 hours.[4] Steady-state concentrations are achieved after two to three weekly doses.[4]

Clinical Efficacy and Safety Profile

Omarigliptin underwent an extensive clinical development program, O-QWEST (Omarigliptin Q Weekly Efficacy and Safety in Type 2 Diabetes), which included 10 Phase 3 trials involving approximately 8,000 patients.[5][16]

-

Dose-Ranging Studies: A 12-week, phase II dose-ranging study identified the 25 mg once-weekly dose as providing the greatest reduction in HbA1c from baseline compared to placebo (-0.72%).[17]

-

Non-Inferiority to Daily Dosing: In a pivotal 24-week Phase 3 trial, omarigliptin 25 mg once-weekly was shown to be non-inferior to sitagliptin 100 mg once-daily in patients inadequately controlled on metformin. Both groups achieved similar reductions in HbA1c.[4][16]

-

Safety and Tolerability: Across clinical trials, Omarigliptin was generally well-tolerated. The incidence of adverse events was comparable to both placebo and active comparators.[18] Importantly, it demonstrated a weight-neutral effect and a low incidence of hypoglycemia, consistent with the glucose-dependent mechanism of action of the DPP-4 inhibitor class.[4]

-

Regulatory Status: Omarigliptin was approved for use in Japan in 2015 under the trade name Marizev®.[3][12] However, for commercial reasons, the developer decided not to pursue marketing authorization in Europe and the United States.[4]

Experimental Protocol: In Vitro DPP-4 Inhibition Assay

Characterizing the potency of a DPP-4 inhibitor like Omarigliptin is fundamentally achieved through an in vitro enzymatic assay. The following protocol describes a standard, reliable method using a fluorogenic substrate.

Objective: To determine the IC₅₀ value of a test compound (e.g., Omarigliptin) against recombinant human DPP-4.

Materials:

-

Recombinant Human DPP-4 Enzyme

-

DPP-4 Substrate: Gly-Pro-7-amino-4-methylcoumarin (Gly-Pro-AMC)

-

Assay Buffer: Tris-HCl, pH 7.5

-

Test Compound (Omarigliptin) and Positive Control (e.g., Sitagliptin)

-

Dimethyl Sulfoxide (DMSO) for compound dilution

-

384-well black, flat-bottom microplates

-

Fluorescence plate reader (Excitation: ~360 nm, Emission: ~460 nm)

Methodology:

-

Compound Preparation: a. Prepare a 10 mM stock solution of the test compound and positive control in 100% DMSO. b. Perform a serial dilution series (e.g., 11-point, 1:3 dilution) in DMSO to create a concentration gradient. c. Prepare a final 100X working concentration plate by diluting the DMSO series in assay buffer.

-

Assay Setup: a. Add 2.5 µL of the 100X test compound dilutions, positive control, or vehicle (DMSO in buffer) to the appropriate wells of a 384-well plate. b. Add 12.5 µL of assay buffer to all wells. c. Initiate the reaction by adding 10 µL of pre-diluted DPP-4 enzyme solution to all wells except the "no enzyme" control wells. Mix gently. d. Incubate the plate for 15 minutes at room temperature to allow the compound to bind to the enzyme.

-

Substrate Addition and Measurement: a. Add 10 µL of the Gly-Pro-AMC substrate solution to all wells. b. Immediately place the plate in a fluorescence plate reader pre-set to 30°C. c. Measure the fluorescence intensity kinetically every 60 seconds for 30 minutes.

-

Data Analysis: a. Determine the reaction rate (slope of the linear portion of the kinetic read) for each well. b. Normalize the data:

- Set the average rate of the vehicle control wells (enzyme + substrate + vehicle) as 100% activity.

- Set the average rate of the "no enzyme" or maximum inhibition control wells as 0% activity. c. Plot the percent inhibition against the logarithm of the test compound concentration. d. Fit the resulting dose-response curve using a four-parameter logistic equation to calculate the IC₅₀ value.

References

- 1. calpaclab.com [calpaclab.com]

- 2. Cas Index 3_Products | Tetrahedron [thsci.com]

- 3. Omarigliptin - Wikipedia [en.wikipedia.org]

- 4. wileymicrositebuilder.com [wileymicrositebuilder.com]

- 5. trial.medpath.com [trial.medpath.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. pubs.acs.org [pubs.acs.org]

- 8. researchgate.net [researchgate.net]

- 9. thieme-connect.com [thieme-connect.com]

- 10. pubs.acs.org [pubs.acs.org]

- 11. DPP4 Inhibitor Mechanism of Action – My Endo Consult [myendoconsult.com]

- 12. What is Omarigliptin used for? [synapse.patsnap.com]

- 13. droracle.ai [droracle.ai]

- 14. researchgate.net [researchgate.net]

- 15. Dipeptidyl peptidase-4 inhibitor - Wikipedia [en.wikipedia.org]

- 16. merck.com [merck.com]

- 17. diabetesjournals.org [diabetesjournals.org]

- 18. e-enm.org [e-enm.org]

"2-Cyano-6-isopropylpyridine structure elucidation"

An In-depth Technical Guide to the Structure Elucidation of 2-Cyano-6-isopropylpyridine

Abstract

The definitive identification and characterization of heterocyclic compounds are paramount in the fields of pharmaceutical development, agrochemical synthesis, and materials science. This compound (C₉H₁₀N₂) is a substituted pyridine derivative whose structural integrity is crucial for its intended chemical reactivity and biological activity. This guide provides a comprehensive, multi-technique approach to the structural elucidation of this molecule. By synergistically integrating data from Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and Nuclear Magnetic Resonance (NMR) Spectroscopy, we present a self-validating workflow that ensures an unambiguous assignment of its molecular structure. This document is intended for researchers, chemists, and quality control specialists who require a robust framework for the characterization of novel or synthesized organic compounds.

Introduction: The Imperative for Unambiguous Structure Verification

In the landscape of modern chemical research and development, the principle of "structure dictates function" is a foundational tenet. For a molecule like this compound, even minor structural ambiguities—such as isomeric impurities—can lead to drastically different chemical behaviors, efficacy, or toxicity profiles. Therefore, a rigorous and orthogonal analytical approach is not merely academic but a critical component of quality assurance and regulatory compliance.

This guide moves beyond a simple listing of techniques. It delves into the causality behind the analytical choices, explaining how data from each method provides a unique piece of the structural puzzle. When combined, these pieces form a cohesive and irrefutable confirmation of the molecule's identity. We will explore the expected outcomes from each technique, grounded in the fundamental principles of spectroscopy and spectrometry, to build a complete structural portrait of this compound.

// Define nodes for atoms with positions N1 [label="N", pos="0,0.866!", fontcolor="#FFFFFF", shape=circle, style=filled, fillcolor="#4285F4"]; C2 [label="C", pos="1,0.866!", fontcolor="#202124"]; C3 [label="C", pos="1.5,0!", fontcolor="#202124"]; C4 [label="C", pos="1,-0.866!", fontcolor="#202124"]; C5 [label="C", pos="0,-0.866!", fontcolor="#202124"]; C6 [label="C", pos="-0.5,0!", fontcolor="#202124"]; C7 [label="C", pos="1.8,1.266!", fontcolor="#202124"]; N8 [label="N", pos="2.6,1.266!", fontcolor="#FFFFFF", shape=circle, style=filled, fillcolor="#4285F4"]; C9 [label="C", pos="-1.5,0!", fontcolor="#202124"]; C10 [label="C", pos="-2,0.866!", fontcolor="#202124"]; C11 [label="C", pos="-2,-0.866!", fontcolor="#202124"];

// Define nodes for hydrogens H3 [label="H", pos="2.3,-0.1!", fontcolor="#5F6368"]; H4 [label="H", pos="1.5,-1.5!", fontcolor="#5F6368"]; H5 [label="H", pos="-0.5,-1.5!", fontcolor="#5F6368"]; H9 [label="H", pos="-1.8, -0.2!", fontcolor="#5F6368"];

// Draw bonds N1 -- C2 [label=""]; C2 -- C3 [label=""]; C3 -- C4 [label=""]; C4 -- C5 [label=""]; C5 -- C6 [label=""]; C6 -- N1 [label=""]; C2 -- C7 [label=""]; C7 -- N8 [len=1.2, style=filled]; C6 -- C9 [label=""]; C9 -- C10 [label=""]; C9 -- C11 [label=""]; C3 -- H3 [label=""]; C4 -- H4 [label=""]; C5 -- H5 [label=""]; C9 -- H9 [label=""];

// Add labels label_C2 [label="2", pos="1.2,1.1!", fontsize=10, fontcolor="#EA4335"]; label_C3 [label="3", pos="1.7,0.3!", fontsize=10, fontcolor="#EA4335"]; label_C4 [label="4", pos="1.2,-1.1!", fontsize=10, fontcolor="#EA4335"]; label_C5 [label="5", pos="-0.2,-1.1!", fontsize=10, fontcolor="#EA4335"]; label_C6 [label="6", pos="-0.7,0.3!", fontsize=10, fontcolor="#EA4335"]; label_N1 [label="1", pos="-0.2,1.1!", fontsize=10, fontcolor="#EA4335"];

// Invisible edges for triple bond edge [style=invis, len=0.01]; C7 -- N8; edge [style=solid]; C7 -- N8 [label="", pos="2.2,1.366!"]; C7 -- N8 [label="", pos="2.2,1.166!"];

}

The Analytical Workflow: An Orthogonal Approach

A robust structure elucidation strategy relies on the convergence of data from multiple, independent analytical techniques.[1] Each method probes different aspects of the molecule's physical and chemical properties, and their collective agreement provides the highest level of confidence in the final structural assignment.

// Nodes Sample [label="Sample:\nthis compound\n(Purity & Identity Unknown)", fillcolor="#F1F3F4", fontcolor="#202124"]; MS [label="Mass Spectrometry (GC-MS)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; IR [label="Infrared Spectroscopy (FTIR)", fillcolor="#FBBC05", fontcolor="#202124"]; NMR [label="NMR Spectroscopy\n(¹H, ¹³C, 2D)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Data_MS [label="Molecular Weight\nFragmentation Pattern", shape=ellipse, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; Data_IR [label="Functional Groups\n(C≡N, Aromatic, Alkyl)", shape=ellipse, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; Data_NMR [label="C-H Framework\nAtom Connectivity", shape=ellipse, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; Integration [label="Data Integration &\nCorrelation", fillcolor="#34A853", fontcolor="#FFFFFF", shape=diamond, style=filled]; Structure [label="Confirmed Structure:\nC₉H₁₀N₂", fillcolor="#FFFFFF", fontcolor="#202124", style=filled, shape=Mdiamond];

// Edges Sample -> {MS, IR, NMR} [style=dashed]; MS -> Data_MS [label="Provides"]; IR -> Data_IR [label="Provides"]; NMR -> Data_NMR [label="Provides"]; {Data_MS, Data_IR, Data_NMR} -> Integration; Integration -> Structure [label="Confirms"]; }

Mass Spectrometry (MS): Defining the Molecular Formula

Expertise & Causality: Mass spectrometry is the initial and most direct method for determining a molecule's molecular weight.[2] By ionizing the molecule and measuring the mass-to-charge ratio (m/z) of the resulting ion, we can confirm the elemental composition. We select Gas Chromatography-Mass Spectrometry (GC-MS) to ensure that the analyzed compound is first purified from any non-volatile impurities.

Experimental Protocol: GC-MS Analysis

-

Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a volatile solvent such as dichloromethane or ethyl acetate.

-

Injection: Inject 1 µL of the solution into the GC-MS instrument.

-

GC Separation: Utilize a standard non-polar column (e.g., DB-5ms). Program the oven with a temperature ramp (e.g., 50°C for 2 min, then ramp to 250°C at 10°C/min) to separate the compound from any volatile impurities.

-

Ionization: Use standard Electron Ionization (EI) at 70 eV. EI is chosen for its ability to produce reproducible fragmentation patterns that are valuable for structural confirmation.

-

Mass Analysis: Scan a mass range from m/z 40 to 300 to capture the molecular ion and key fragments.

Expected Data & Interpretation

The primary goal is to identify the molecular ion peak (M⁺·), which corresponds to the intact molecule's mass. For C₉H₁₀N₂, the monoisotopic mass is 146.0844 g/mol .

| m/z (Mass/Charge) | Proposed Fragment | Chemical Formula of Fragment | Significance |

| 146 | Molecular Ion [M]⁺· | [C₉H₁₀N₂]⁺· | Confirms the molecular weight of the compound. |

| 131 | [M - CH₃]⁺ | [C₈H₇N₂]⁺ | A highly probable fragmentation due to the loss of a stable methyl radical from the isopropyl group. This is a key indicator of the isopropyl moiety. |

| 79 | [C₅H₅N]⁺· | [C₅H₅N]⁺· | Corresponds to the pyridine molecular ion, suggesting fragmentation can involve the loss of the substituents.[3] |

| 52 | [C₄H₄]⁺· | [C₄H₄]⁺· | A common fragment from the breakdown of the pyridine ring itself.[4] |

Table 1. Predicted major fragments for this compound in EI-MS.

Infrared (IR) Spectroscopy: Identifying Functional Groups

Expertise & Causality: IR spectroscopy provides definitive evidence for the presence of specific functional groups by measuring their characteristic vibrational frequencies.[5] For this molecule, the two most critical functional groups are the nitrile (C≡N) and the substituted aromatic ring. Their absorptions occur in distinct regions of the spectrum, making IR an excellent and rapid tool for confirmation.

Experimental Protocol: Attenuated Total Reflectance (ATR) FTIR

-

Instrument Preparation: Record a background spectrum of the clean ATR crystal.

-

Sample Application: Place a small amount of the neat liquid or solid sample directly onto the ATR crystal.

-

Spectrum Acquisition: Collect the spectrum over a range of 4000-600 cm⁻¹. Average 16 or 32 scans to achieve a high signal-to-noise ratio.

-

Data Processing: Perform baseline correction and peak picking.

Expected Data & Interpretation

The IR spectrum is essentially a molecular fingerprint. The presence or absence of key peaks provides a self-validating system: if the nitrile peak is missing, the compound cannot be this compound.

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Significance |

| ~2230 | C≡N Stretch | Nitrile | A sharp, strong absorption. Its position indicates conjugation with the aromatic ring.[6] Unconjugated nitriles appear at higher wavenumbers (~2250 cm⁻¹).[5] |

| 3100-3000 | C-H Stretch | Aromatic (sp² C-H) | Confirms the presence of the pyridine ring. |

| 2970-2870 | C-H Stretch | Aliphatic (sp³ C-H) | Confirms the presence of the isopropyl group. |

| 1600-1450 | C=C & C=N Stretch | Aromatic Ring | A series of bands confirming the pyridine backbone. |

| ~1385 & ~1370 | C-H Bend (rocking) | Isopropyl Group | A characteristic doublet is often observed for isopropyl groups, providing strong evidence for this substituent. |

Table 2. Characteristic IR absorption frequencies for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Atomic Connectivity

Expertise & Causality: NMR spectroscopy is the most powerful technique for elucidating the precise structure of an organic molecule.[7][8] ¹H NMR reveals the number and environment of hydrogen atoms and their connectivity through spin-spin coupling, while ¹³C NMR provides information about the carbon skeleton. Together, they allow for the complete assembly of the molecular puzzle.

Experimental Protocol: ¹H and ¹³C NMR

-

Sample Preparation: Dissolve ~10-20 mg of the sample in ~0.7 mL of a deuterated solvent (e.g., CDCl₃) in a 5 mm NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).

-

¹H Spectrum Acquisition: Acquire the spectrum on a 400 MHz or higher spectrometer. Use standard parameters (e.g., 30° pulse, 2-second relaxation delay, 16 scans).

-

¹³C Spectrum Acquisition: Acquire a proton-decoupled ¹³C spectrum. Due to the lower natural abundance of ¹³C, more scans are required (~1024 or more) to achieve a good signal-to-noise ratio.

-

Data Processing: Fourier transform the raw data, phase the spectra, and perform baseline correction. Calibrate the chemical shift scale to TMS. Integrate the ¹H signals and analyze the coupling patterns.

Expected Data & Interpretation: ¹H NMR Spectrum

The chemical shift, integration, and multiplicity of each signal provide a wealth of structural information. The electron-withdrawing nature of the pyridine nitrogen and the cyano group will deshield adjacent protons, shifting them downfield.[9]

| Assignment | Predicted δ (ppm) | Multiplicity | Integration | J (Hz) | Rationale |

| H-4 | ~7.8-8.0 | Triplet (t) | 1H | J₃,₄ ≈ J₄,₅ ≈ 7.7 | Located between two other ring protons. |

| H-3 or H-5 | ~7.5-7.7 | Doublet of doublets (dd) or Triplet (t) | 1H | J₄,₅ ≈ 7.7, J₃,₅ ≈ 1.5 | Coupled to H-4 (ortho) and the other meta proton. |

| H-3 or H-5 | ~7.4-7.6 | Doublet of doublets (dd) or Triplet (t) | 1H | J₃,₄ ≈ 7.7, J₃,₅ ≈ 1.5 | Coupled to H-4 (ortho) and the other meta proton. |

| -CH- (isopropyl) | ~3.1-3.3 | Septet (sept) | 1H | ~6.9 | Coupled to 6 equivalent methyl protons (n+1 = 7). Deshielded by the aromatic ring. |

| -CH₃ (isopropyl) | ~1.3-1.4 | Doublet (d) | 6H | ~6.9 | Coupled to the single methine proton (n+1 = 2). |

Table 3. Predicted ¹H NMR data for this compound in CDCl₃.

Expected Data & Interpretation: ¹³C NMR Spectrum

The ¹³C NMR spectrum will show 8 distinct signals, confirming the number of unique carbon environments in the molecule.

| Assignment | Predicted δ (ppm) | Rationale |

| C-6 | ~162 | sp² carbon attached to nitrogen and the isopropyl group. Highly deshielded. |

| C-2 | ~148 | sp² carbon attached to nitrogen and the electron-withdrawing cyano group. |

| C-4 | ~137 | sp² aromatic carbon, para to the nitrogen.[9] |

| C-3 | ~128 | sp² aromatic carbon. |

| C-5 | ~124 | sp² aromatic carbon, generally the most shielded of the pyridine ring carbons.[9] |

| C≡N | ~118 | Nitrile carbon, characteristic chemical shift.[6] |

| -CH- (isopropyl) | ~35 | sp³ methine carbon. |

| -CH₃ (isopropyl) | ~22 | sp³ methyl carbons. |

Table 4. Predicted ¹³C NMR data for this compound in CDCl₃.

Conclusion: Synthesizing the Evidence for Final Confirmation

The structure elucidation of this compound is a clear example of the power of a synergistic analytical approach.

-

Mass Spectrometry establishes the elemental formula of C₉H₁₀N₂ by providing a molecular ion peak at m/z 146 and shows a key fragment at m/z 131, suggesting the loss of a methyl group.

-

Infrared Spectroscopy unequivocally confirms the presence of the critical nitrile functional group (~2230 cm⁻¹) and the aromatic and aliphatic C-H bonds.

-

NMR Spectroscopy provides the final, definitive proof. ¹H NMR confirms the 3-proton substituted pyridine pattern and the isopropyl group (a 1H septet and a 6H doublet). ¹³C NMR confirms the 8 unique carbon environments, including the quaternary carbons of the nitrile and the pyridine ring.

When the data from these independent methods converge, as detailed in this guide, the structural assignment of this compound is validated with the highest degree of scientific certainty. This rigorous, evidence-based workflow is essential for ensuring the quality, safety, and efficacy of chemical entities in any research or industrial setting.

References

- 1. Molecular Structure Characterisation and Structural Elucidation [intertek.com]

- 2. fiveable.me [fiveable.me]

- 3. Pyridine [webbook.nist.gov]

- 4. Fingerprinting fragments of fragile interstellar molecules: dissociation chemistry of pyridine and benzonitrile revealed by infrared spectroscopy and ... - Faraday Discussions (RSC Publishing) DOI:10.1039/D3FD00015J [pubs.rsc.org]

- 5. spectroscopyonline.com [spectroscopyonline.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. benchchem.com [benchchem.com]

- 8. analyticalscience.wiley.com [analyticalscience.wiley.com]

- 9. Pyridine - Wikipedia [en.wikipedia.org]

An In-depth Technical Guide to the Spectroscopic Data of 2-Cyano-6-isopropylpyridine

Introduction

2-Cyano-6-isopropylpyridine belongs to the diverse family of substituted pyridines, which are key building blocks in medicinal chemistry and materials science.[1][2] The presence of the cyano and isopropyl groups on the pyridine ring creates a unique electronic and steric environment, influencing its reactivity and potential biological activity. Accurate spectroscopic characterization is paramount for confirming the identity and purity of this compound in any research and development endeavor. This guide will delve into the predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), Mass Spectrometry (MS), and Ultraviolet-Visible (UV-Vis) spectroscopic data for this compound.

Molecular Structure and Key Features

To understand the spectroscopic data, it is essential to first visualize the molecular structure and identify the key chemical environments.

Caption: Molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.[3] For substituted pyridines, resolving overlapping signals in the aromatic region can be a challenge.[4] Advanced 2D NMR techniques such as COSY, HSQC, and HMBC are often invaluable for unambiguous assignments.[4]

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum of this compound is expected to show signals corresponding to the aromatic protons of the pyridine ring and the aliphatic protons of the isopropyl group.

| Proton Assignment | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |

| H3 | 7.6 - 7.8 | Doublet of doublets (dd) | ~7.5, ~1.5 |

| H4 | 7.8 - 8.0 | Triplet (t) | ~7.8 |

| H5 | 7.4 - 7.6 | Doublet of doublets (dd) | ~8.0, ~1.5 |

| CH (isopropyl) | 3.0 - 3.3 | Septet | ~7.0 |

| CH₃ (isopropyl) | 1.2 - 1.4 | Doublet (d) | ~7.0 |

Rationale for Predictions:

-

Aromatic Protons (H3, H4, H5): The chemical shifts of pyridine protons are typically found between 7.0 and 9.0 ppm.[4] The electron-withdrawing cyano group at the C2 position will deshield the adjacent protons, particularly H3. The isopropyl group at C6 will have a weaker, shielding effect. Based on data for 2-cyanopyridine, the aromatic protons are expected in the downfield region.[5] The coupling patterns arise from the spin-spin interactions between adjacent protons on the ring.

-

Isopropyl Protons: The methine proton (CH) of the isopropyl group will be a septet due to coupling with the six equivalent methyl protons. The methyl protons (CH₃) will appear as a doublet due to coupling with the single methine proton.

Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum will provide information about the carbon skeleton.

| Carbon Assignment | Predicted Chemical Shift (ppm) |

| C2 | 145 - 150 |

| C3 | 125 - 130 |

| C4 | 135 - 140 |

| C5 | 120 - 125 |

| C6 | 160 - 165 |

| CN | 115 - 120 |

| CH (isopropyl) | 30 - 35 |

| CH₃ (isopropyl) | 20 - 25 |

Rationale for Predictions:

-

Pyridine Carbons: The carbons of the pyridine ring will appear in the aromatic region (120-170 ppm). The carbons attached to the nitrogen (C2 and C6) will be the most downfield. The presence of the cyano group will influence the chemical shift of C2.[6]

-

Cyano Carbon: The carbon of the nitrile group typically appears around 115-120 ppm.

-

Isopropyl Carbons: The aliphatic carbons of the isopropyl group will be found in the upfield region of the spectrum.[7]

Experimental Protocol for NMR Spectroscopy

-

Sample Preparation: Dissolve 5-10 mg of this compound in 0.5-0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).[4]

-

Spectrometer Setup: Use a standard NMR spectrometer (e.g., 400 MHz). Tune and shim the instrument to obtain optimal resolution.[4]

-

¹H NMR Acquisition: Acquire a standard 1D proton spectrum.

-

¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum.

-

2D NMR (if necessary): If signal overlap occurs in the ¹H spectrum, acquire 2D COSY, HSQC, and HMBC spectra to aid in definitive assignments.[4]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.

| Functional Group | Predicted Absorption Range (cm⁻¹) | Intensity |

| C≡N (Nitrile) | 2220 - 2240 | Medium to Strong |

| C=N, C=C (Aromatic) | 1550 - 1650 | Medium to Strong |

| C-H (Aromatic) | 3000 - 3100 | Medium |

| C-H (Aliphatic) | 2850 - 3000 | Medium |

Rationale for Predictions:

-

Nitrile Stretch: The C≡N stretch is a very characteristic and sharp absorption in the region of 2220-2240 cm⁻¹.[8]

-

Aromatic Ring Vibrations: The C=C and C=N stretching vibrations of the pyridine ring will appear in the 1550-1650 cm⁻¹ region.[9]

-

C-H Stretches: The C-H stretching vibrations for the aromatic and aliphatic protons will be observed just above and below 3000 cm⁻¹, respectively.

Experimental Protocol for IR Spectroscopy

-

Sample Preparation: The sample can be analyzed as a neat liquid (if applicable), a thin film, or as a KBr pellet.

-

Data Acquisition: Record the spectrum using a standard FT-IR spectrometer over the range of 4000-400 cm⁻¹.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can aid in structure elucidation.

Predicted Fragmentation Pattern:

-

Molecular Ion (M⁺): The molecular ion peak is expected at an m/z corresponding to the molecular weight of this compound (C₉H₁₀N₂ = 146.19 g/mol ). Due to the stable aromatic ring, this peak should be relatively abundant.[10]

-

Key Fragments:

-

Loss of a methyl group (-CH₃): A peak at m/z 131, resulting from the cleavage of a methyl group from the isopropyl substituent. This is a common fragmentation pathway for alkyl-substituted aromatic compounds.[11]

-

Loss of the isopropyl group (-C₃H₇): A peak at m/z 103, corresponding to the loss of the entire isopropyl group.

-

Loss of HCN: A peak at m/z 119, from the elimination of hydrogen cyanide.

-

Experimental Protocol for Mass Spectrometry

-

Sample Introduction: Introduce the sample into the mass spectrometer via a direct insertion probe or through a gas chromatograph (GC-MS).[12]

-

Ionization: Use Electron Ionization (EI) at 70 eV to generate the molecular ion and fragment ions.[12]

-

Mass Analysis: Separate the ions based on their mass-to-charge ratio using a mass analyzer (e.g., quadrupole or time-of-flight).

-

Detection: Detect the abundance of each ion to generate the mass spectrum.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule.

Predicted Absorption:

This compound is expected to exhibit absorption bands in the UV region, likely between 200 and 300 nm, corresponding to π→π* transitions of the aromatic pyridine ring.[13] The exact wavelength of maximum absorbance (λmax) will be influenced by the solvent used.[3]

Experimental Protocol for UV-Vis Spectroscopy

-

Sample Preparation: Prepare a dilute solution of the compound in a suitable UV-transparent solvent (e.g., ethanol, methanol, or hexane).[3]

-

Data Acquisition: Record the absorption spectrum over a range of 200-400 nm using a dual-beam UV-Vis spectrophotometer.

Workflow for Spectroscopic Analysis

The following diagram illustrates a logical workflow for the comprehensive spectroscopic characterization of this compound.

Caption: A logical workflow for the spectroscopic analysis of this compound.

Conclusion

This technical guide provides a detailed prediction of the spectroscopic data for this compound based on established principles and data from analogous compounds. The predicted ¹H NMR, ¹³C NMR, IR, and MS data, along with the outlined experimental protocols, offer a solid foundation for researchers to identify and characterize this molecule. The synergistic use of these spectroscopic techniques, as outlined in the proposed workflow, will enable unambiguous structure elucidation and purity assessment, which are critical for advancing research and development in drug discovery and materials science.

References

- 1. ijres.org [ijres.org]

- 2. ijeijournal.com [ijeijournal.com]

- 3. benchchem.com [benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. 2-Cyanopyridine(100-70-9) 1H NMR [m.chemicalbook.com]

- 6. 2-Cyanopyridine(100-70-9) 13C NMR [m.chemicalbook.com]

- 7. Isopropyl 2-cyanoacetate(13361-30-3) 13C NMR [m.chemicalbook.com]

- 8. researchgate.net [researchgate.net]

- 9. tsijournals.com [tsijournals.com]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. chemguide.co.uk [chemguide.co.uk]

- 12. benchchem.com [benchchem.com]

- 13. researchgate.net [researchgate.net]

"physical characteristics of 2-Cyano-6-isopropylpyridine"

An In-depth Technical Guide to the Physical Characteristics of 2-Cyano-6-isopropylpyridine

Introduction

This compound is a substituted pyridine derivative featuring a nitrile group at the 2-position and an isopropyl group at the 6-position. The cyanopyridine scaffold is of significant interest to researchers in medicinal chemistry and materials science, serving as a versatile precursor for synthesizing corresponding acids, aldehydes, and ketones.[1] These compounds are crucial intermediates in the development of herbicides, pesticides, and pharmaceuticals.[1][2] Given its potential utility, a thorough understanding of the physical characteristics of this compound is paramount for its effective application in synthesis, process development, and quality control.

This guide provides a comprehensive overview of the known molecular properties of this compound. As detailed experimental data for this specific molecule is not widely published, this document also furnishes authoritative, field-proven experimental protocols for its complete physical and spectroscopic characterization. The methodologies described herein are designed to be self-validating, ensuring researchers can generate reliable and reproducible data essential for advancing drug discovery and development programs.

Molecular Identity and Structure

The foundational step in characterizing any chemical compound is to confirm its molecular identity. The structural attributes of this compound are summarized below.

| Identifier | Value | Source |

| IUPAC Name | 6-propan-2-ylpyridine-2-carbonitrile | [] |

| CAS Number | 337904-76-4 | [][4] |

| Molecular Formula | C₉H₁₀N₂ | [] |

| Molecular Weight | 146.19 g/mol | [] |

| Canonical SMILES | CC(C)C1=CC=CC(=N1)C#N | [] |

| InChI Key | FDFCKUYJJATYBF-UHFFFAOYSA-N | [] |

The molecule consists of a central pyridine ring, which imparts aromaticity and basicity. The electron-withdrawing cyano group (-C≡N) at the 2-position significantly influences the electronic properties of the ring, while the bulky, lipophilic isopropyl group at the 6-position affects its steric profile and solubility.

References

- 1. Thieme E-Journals - Synthesis / Abstract [thieme-connect.de]

- 2. New N-amino-5-cyano-6-pyridones as antimicrobial small molecules endowed with DNA gyrase a inhibitory activity: design, one-pot synthesis, biological assessment and in silico insights - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 337904-76-4 | this compound | Tetrahedron [thsci.com]

A Technical Guide to the Solubility Profile of 2-Cyano-6-isopropylpyridine

Abstract

This technical guide provides a comprehensive analysis of the solubility profile of 2-Cyano-6-isopropylpyridine (IUPAC Name: 6-propan-2-ylpyridine-2-carbonitrile), a key intermediate in pharmaceutical and materials science. By integrating theoretical predictions based on molecular structure with established experimental methodologies, this document serves as an essential resource for researchers, chemists, and formulation scientists. We detail the predicted physicochemical properties, provide qualitative solubility assessments in a range of common laboratory solvents, and present a rigorous, step-by-step protocol for quantitative solubility determination using the established shake-flask method coupled with HPLC analysis. Furthermore, this guide explores the influence of critical factors such as pH and temperature on solubility and includes visual diagrams to elucidate experimental workflows and the interplay of molecular properties.

Introduction to this compound

This compound is a substituted pyridine derivative featuring a nitrile (-C≡N) group at the 2-position and an isopropyl group at the 6-position. This unique substitution pattern makes it a valuable building block in organic synthesis. Pyridine and its derivatives are among the most common nitrogen heterocycles found in FDA-approved drugs, alkaloids, and functional materials[1]. The cyano group is a versatile functional handle for transformations into amines, amides, or carboxylic acids, while the isopropyl group can influence steric interactions and lipophilicity. A thorough understanding of the solubility of this compound is paramount for its effective use in reaction design, purification, formulation, and analytical method development.

Physicochemical Properties and Predicted Solubility Behavior

Molecular Structure:

-

Pyridine Ring: A polar, aromatic heterocycle. The nitrogen atom can act as a hydrogen bond acceptor.

-

Cyano Group (-C≡N): A strongly polar, electron-withdrawing group that can also accept hydrogen bonds.

-

Isopropyl Group (-CH(CH₃)₂): A nonpolar, aliphatic group that increases lipophilicity (fat/oil solubility) and steric bulk.

The interplay between the polar pyridine and nitrile functionalities and the nonpolar isopropyl group dictates the compound's overall solubility. It is expected to exhibit moderate polarity.

| Property | Predicted/Analogous Value | Source/Basis |

| Molecular Formula | C₉H₁₀N₂ | (BOC Sciences)[] |

| Molecular Weight | 146.19 g/mol | (BOC Sciences)[] |

| logP (Octanol/Water) | ~1.5 - 2.5 | Prediction based on similar structures like 2-isopropylpyridine (logP 1.9)[3] and 2-cyano-6-methylpyridine (logP 1.262)[4]. The isopropyl group increases lipophilicity compared to a methyl group. |

| pKa (conjugate acid) | ~0.5 - 1.5 | The pKa of the conjugate acid of 2-cyanopyridine is 0.26[5]. The electron-donating isopropyl group should slightly increase the basicity (and thus the pKa) compared to the unsubstituted analog. |

| Melting Point | Solid at room temperature | Analogous substituted cyanopyridines are solids (e.g., 2-cyano-6-methylpyridine: 89-91°C). |

Expertise & Causality: The positive logP value suggests that this compound will be more soluble in organic solvents than in water. The presence of the nitrogen atom in the pyridine ring and the cyano group provides sites for polar interactions, suggesting solubility in polar aprotic solvents like acetone, acetonitrile, and ethyl acetate. The nonpolar isopropyl group will enhance solubility in less polar solvents such as toluene and dichloromethane, while limiting aqueous solubility. The low predicted pKa indicates it is a very weak base, and its aqueous solubility will only be significantly affected under highly acidic conditions.

Logical Relationship Diagram

Caption: Interplay of molecular features and predicted solubility.

Experimental Solubility Profile

While quantitative data is scarce, a qualitative assessment can be compiled from analogous compounds and general chemical principles.

Qualitative Solubility Assessment

The following table summarizes the expected solubility of this compound in common laboratory solvents at ambient temperature. This serves as a practical guide for experimental design.

| Solvent Class | Example Solvents | Predicted Solubility | Rationale |

| Polar Aprotic | Acetone, Acetonitrile (ACN), Tetrahydrofuran (THF), Dimethyl Sulfoxide (DMSO) | Soluble to Freely Soluble | The molecule's dipole moment, driven by the pyridine and nitrile groups, allows for strong interactions with these solvents. |

| Halogenated | Dichloromethane (DCM), Chloroform | Freely Soluble | Excellent solvency for moderately polar compounds. |

| Alcohols | Methanol, Ethanol | Soluble | Capable of hydrogen bonding with the pyridine nitrogen and cyano group. |

| Aromatic | Toluene | Soluble | The aromatic pyridine ring interacts favorably with the aromatic solvent, and the isopropyl group enhances this compatibility. |

| Ethers | Diethyl Ether | Moderately Soluble | Lower polarity than THF results in reduced, but still significant, solubility. |

| Aqueous | Water | Sparingly Soluble to Insoluble | The hydrophobic isopropyl group and overall low polarity limit solubility despite H-bond accepting sites.[4] |

| Nonpolar Aliphatic | Hexane, Heptane | Insoluble | The molecule is too polar to dissolve effectively in nonpolar alkane solvents. |

Protocol: Quantitative Solubility Determination (Shake-Flask Method)

To establish a definitive, quantitative solubility value, the shake-flask method is the gold standard, providing the thermodynamic equilibrium solubility.[6][7]

Trustworthiness: This protocol is a self-validating system. The reliability of the analysis is confirmed through a multi-point calibration curve, and equilibrium is verified by measuring concentration at multiple time points until it plateaus.

Objective: To determine the equilibrium solubility of this compound in a selected solvent (e.g., water or a buffer) at a controlled temperature.

Materials:

-

This compound (ensure purity)

-

Solvent of interest (e.g., HPLC-grade water, phosphate buffer pH 7.4)

-

Analytical balance

-

Scintillation vials or glass flasks with screw caps

-

Orbital shaker with temperature control

-

Syringe filters (e.g., 0.22 µm PVDF or PTFE)

-

HPLC system with a suitable column (e.g., C18) and detector (e.g., UV-Vis)

-

Volumetric flasks and pipettes

Step-by-Step Methodology:

-

Preparation of HPLC Calibration Standards:

-

Accurately prepare a stock solution of this compound (e.g., 1 mg/mL) in a solvent in which it is freely soluble (e.g., acetonitrile).

-

Perform serial dilutions to create a series of at least five calibration standards of known concentrations that bracket the expected solubility.

-

Analyze each standard by HPLC to generate a calibration curve (Peak Area vs. Concentration). Ensure the curve has a correlation coefficient (R²) > 0.999.

-

-

Sample Preparation (Shake-Flask):

-

Add an excess amount of solid this compound to a vial. "Excess" means enough solid remains undissolved at the end of the experiment.

-

Accurately add a known volume of the test solvent (e.g., 5.0 mL) to the vial.

-

Seal the vial tightly to prevent solvent evaporation.

-

Prepare at least three replicate samples.

-

-

Equilibration:

-

Place the vials in a temperature-controlled orbital shaker set to the desired temperature (e.g., 25°C or 37°C).

-

Agitate the samples at a constant speed (e.g., 150 rpm) for a predetermined period (e.g., 24-48 hours). It is crucial to demonstrate that equilibrium has been reached by taking measurements at different time points (e.g., 24h, 48h, 72h) until the concentration does not change significantly.[6]

-

-

Sample Analysis:

-

After equilibration, allow the vials to stand undisturbed for at least 2 hours in the temperature-controlled environment to let the excess solid settle.

-

Carefully withdraw a sample from the supernatant using a syringe.

-

Immediately filter the sample through a 0.22 µm syringe filter into an HPLC vial. This step is critical to remove all undissolved solid particles.[7]

-

Dilute the filtrate with the mobile phase if necessary to fall within the range of the calibration curve.

-

Inject the prepared sample into the HPLC system and record the peak area.

-

-

Calculation:

-

Using the linear regression equation from the calibration curve, calculate the concentration of this compound in the filtered sample.

-

Multiply by any dilution factor used.

-

The result is the equilibrium solubility, typically expressed in µg/mL or mg/L.

-

Experimental Workflow Diagram

Caption: Workflow for the Shake-Flask Solubility Method.

Factors Influencing Solubility

Effect of pH

The pyridine nitrogen in this compound is weakly basic. In highly acidic aqueous solutions (pH < 1), the nitrogen can be protonated to form a pyridinium salt.

Py-R + H⁺ ⇌ [PyH-R]⁺

This positively charged species is significantly more polar than the neutral molecule and would exhibit substantially higher aqueous solubility. However, given the predicted low pKa of the conjugate acid (~0.5-1.5), this effect will only be relevant at very low pH values. In the physiological pH range (e.g., pH 6.8 to 7.4), the compound will be overwhelmingly in its neutral, less soluble form.

Effect of Temperature

For most solid solutes, the dissolution process is endothermic, meaning solubility increases with temperature.[8] To characterize this relationship, the shake-flask experiment described in section 3.2 can be repeated at several different temperatures (e.g., 5°C, 25°C, 37°C, 50°C). Plotting the resulting solubility data as a function of temperature provides a solubility curve, which is critical for applications like designing crystallization processes.

Conclusion

This guide establishes a foundational solubility profile for this compound based on its molecular structure and analogies to related compounds. It is predicted to be highly soluble in polar aprotic and halogenated solvents, moderately soluble in alcohols and aromatic solvents, and poorly soluble in water and aliphatic hydrocarbons. For applications requiring precise solubility data, this document provides a detailed, authoritative protocol for its experimental determination using the shake-flask method. This integrated approach of theoretical prediction and practical methodology equips researchers and drug development professionals with the necessary knowledge to effectively handle and utilize this important chemical intermediate.

References

- 1. C–H functionalization of pyridines - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 3. 2-Isopropylpyridine | C8H11N | CID 69523 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. chemeo.com [chemeo.com]

- 5. Pyridine-2-carbonitrile | C6H4N2 | CID 7522 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. lup.lub.lu.se [lup.lub.lu.se]

- 8. pubs.acs.org [pubs.acs.org]

An In-Depth Technical Guide to 2-Cyano-6-isopropylpyridine: Synthesis, Properties, and Applications

Executive Summary: This technical guide offers a comprehensive overview of 2-Cyano-6-isopropylpyridine, a heterocyclic nitrile with significant potential in medicinal chemistry and drug development. While the precise historical details of its initial discovery are not extensively documented in readily available literature, this guide outlines the probable synthetic pathways, key chemical properties, and established applications of the broader class of 2-cyanopyridines, with this compound as a central example. This document is intended for researchers, scientists, and professionals in the field of drug development, providing insights into the synthesis, characterization, and potential utility of this valuable compound.

I. Introduction to 2-Cyanopyridines: A Scaffold of Strategic Importance

2-Cyanopyridines are a prominent class of heterocyclic compounds featuring a pyridine ring substituted with a nitrile group at the 2-position. This structural arrangement is a versatile building block in organic synthesis, largely due to the electronic properties imparted by the electron-withdrawing cyano group and the nitrogen atom within the pyridine ring. These characteristics render the pyridine ring susceptible to nucleophilic substitution and influence the reactivity of other substituents.

The incorporation of an isopropyl group at the 6-position, as seen in this compound, introduces lipophilicity and steric bulk. These features can significantly modulate the pharmacokinetic and pharmacodynamic profiles of derivative molecules, a common and effective strategy in drug design to enhance binding affinity, selectivity, and metabolic stability.

II. Postulated Discovery and Historical Context

A definitive record detailing the first synthesis and discovery of this compound (CAS 337904-76-4) is not prominently featured in seminal scientific publications. Its development is likely associated with the broader exploration of substituted pyridines during the latter half of the 20th century, a period characterized by a rapid expansion of synthetic methodologies for heterocyclic compounds. The established importance of the 2-cyanopyridine moiety as a precursor to pharmaceuticals and agrochemicals undoubtedly motivated the synthesis of a diverse array of analogs, including those with alkyl substituents such as the isopropyl group. The primary impetus for its synthesis would have been its potential as a key intermediate for more complex and biologically active molecular targets.

III. Synthetic Strategies for this compound

The synthesis of this compound can be accomplished through several well-established methods for the cyanation of pyridine rings. The selection of a particular synthetic route is often guided by the availability of starting materials, the desired scale of production, and the tolerance of other functional groups to the reaction conditions.

A. Nucleophilic Aromatic Substitution of Halopyridines

One of the most prevalent and industrially scalable methods for preparing 2-cyanopyridines is the nucleophilic substitution of a halogen atom at the 2-position of the pyridine ring using a cyanide salt.[1][2]

-

Starting Material: 2-Chloro-6-isopropylpyridine or 2-Bromo-6-isopropylpyridine.

-

Reagents: Sodium cyanide (NaCN) or potassium cyanide (KCN).

-

Catalyst: A phase-transfer catalyst, such as a quaternary ammonium salt, is often utilized to enhance reactivity, particularly in biphasic systems.[2]

-

Solvent: Aprotic polar solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) are commonly employed.[1]

-

Reaction Conditions: The reaction mixture is typically heated to achieve a practical reaction rate.

Experimental Protocol: Cyanation of 2-Chloro-6-isopropylpyridine

-

In a round-bottom flask equipped with a magnetic stirrer and a condenser, dissolve 2-Chloro-6-isopropylpyridine (1.0 eq) in anhydrous DMSO.

-

Add sodium cyanide (1.2 eq) to the solution.

-

Introduce a catalytic amount of tetrabutylammonium bromide (0.05 eq).

-

Heat the reaction mixture to 120 °C and monitor its progress using Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

-

Once the reaction is complete, allow the mixture to cool to room temperature and then carefully pour it into a beaker containing ice-water.

-

Extract the aqueous layer multiple times with a suitable organic solvent, such as ethyl acetate.

-

Combine the organic extracts, wash with brine to remove any remaining aqueous impurities, dry over anhydrous sodium sulfate, and concentrate the solvent under reduced pressure.

-

Purify the resulting crude product by column chromatography on silica gel or via distillation to obtain pure this compound.

B. Ammoxidation of 2-Isopropyl-6-methylpyridine

For large-scale industrial manufacturing, the ammoxidation of alkyl-substituted pyridines is a highly efficient and atom-economical method.[3]

-

Starting Material: 2-Isopropyl-6-methylpyridine.

-

Reagents: Ammonia (NH₃) and air (as the source of oxygen).

-

Catalyst: A heterogeneous catalyst, typically a blend of metal oxides (e.g., vanadium and molybdenum oxides) on a solid support.[3]

-

Reaction Conditions: This reaction is conducted in the vapor phase at elevated temperatures, generally ranging from 300-450 °C.[3]

C. Dehydration of 6-Isopropylpicolinamide

The dehydration of a primary amide represents a classical and reliable laboratory-scale method for the synthesis of nitriles.

-

Starting Material: 6-Isopropylpicolinamide.

-

Reagents: A potent dehydrating agent such as phosphorus pentoxide (P₂O₅), thionyl chloride (SOCl₂), or trifluoroacetic anhydride (TFAA).

-

Reaction Conditions: The reaction is typically carried out in an inert solvent under reflux conditions.

References

- 1. US4766219A - Preparation of 2-cyano-6-chloropyridine compounds - Google Patents [patents.google.com]

- 2. EP1746089A1 - Process for the preparation of 2-cyanopyridine derivatives - Google Patents [patents.google.com]

- 3. CN103467370A - Synthesis method of cyanopyridine and derivatives thereof - Google Patents [patents.google.com]

"theoretical studies of 2-Cyano-6-isopropylpyridine"

An In-Depth Technical Guide to the Theoretical Studies of 2-Cyano-6-isopropylpyridine

For Researchers, Scientists, and Drug Development Professionals

Abstract

Substituted pyridines are fundamental scaffolds in medicinal chemistry and materials science. Among them, this compound represents a molecule with intriguing electronic and steric properties that warrant a detailed theoretical investigation. This guide provides a comprehensive overview of the computational methodologies employed to elucidate the structural, spectroscopic, and electronic characteristics of this compound. By leveraging Density Functional Theory (DFT), we can predict its behavior and properties, offering valuable insights for its potential applications in drug design and materials development. This document serves as a roadmap for researchers seeking to understand and apply theoretical chemistry to this important class of molecules.

Introduction: The Significance of Substituted Pyridines

Pyridine and its derivatives are ubiquitous in a vast array of natural products, pharmaceuticals, and functional materials.[1] The nitrogen atom in the pyridine ring not only imparts basicity but also provides a site for hydrogen bonding and coordination with metal ions. The electronic properties of the pyridine ring can be finely tuned by the introduction of various substituents.[2] The cyano group (-CN) is a strong electron-withdrawing group, while the isopropyl group is an electron-donating and sterically bulky group. The placement of these two groups at the 2 and 6 positions of the pyridine ring in this compound creates a unique electronic and steric environment, making it a compelling candidate for theoretical and experimental exploration.